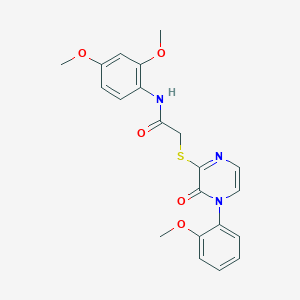

(2-Ethoxynaphthalen-1-yl)(2-phenylmorpholino)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2-Ethoxynaphthalen-1-yl)(2-phenylmorpholino)methanone is a chemical compound that belongs to the class of morpholine-based compounds. It has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry.

Applications De Recherche Scientifique

Cancer Treatment: TRPM4 Inhibition

One of the promising applications of this compound is in the treatment of cancer, particularly prostate cancer. It has been designed and synthesized as a new inhibitor for Transient Receptor Potential Melastatin 4 (TRPM4), which is a potential target for cancer and other human diseases . The compound has shown promising antiproliferative activity against prostate cancer cell lines, suppressed colony formation, and reduced the expression of androgen receptor (AR) protein in prostate cancer cells .

Apoptosis Induction in Cancer Cells

The compound has also been found to induce apoptosis in prostate cancer cells in a concentration-dependent manner. This suggests its potential use in cancer therapy by triggering programmed cell death in cancerous cells .

Lead Compound for Anticancer Drug Development

Due to its promising activity in inhibiting TRPM4 and inducing apoptosis in cancer cells, this compound may serve as a lead compound for further anticancer drug development .

Peptide Enzyme Inhibition

Aminophosphonates and their derivatives, which are structurally related to this compound, are known as peptide enzyme inhibitors. They mimic the transition states of amines and esters in biological processes, which could be a potential application area for this compound as well .

Chelating Attributes with Pharmacological Targets

The hydrogen acceptor and donor function of aminophosphonates also endow them with chelating attributes. This property can be exploited in pharmacological applications where the compound could bind to specific targets .

Organic Synthesis

The compound could be used in organic synthesis, leveraging its structural properties for the creation of new chemical entities. This could be particularly useful in the synthesis of biologically active molecules .

Functionalization of Biomaterials

In cell biology, the compound could be used for the functionalization of biomaterials. This application could be crucial for developing new materials for medical use .

Encapsulation Processes in Biopolymer Synthesis

The compound’s potential applications extend to the synthesis of biopolymers involved in encapsulation processes. This could have implications for drug delivery systems and other pharmaceutical applications .

Mécanisme D'action

Target of Action

It is known that morpholine derivatives show their action by central inhibitory action on several kinases enzymes concerned in cytokinesis & cell cycle regulation .

Mode of Action

Based on the known actions of morpholine derivatives, it can be inferred that this compound may interact with its targets, possibly kinases, to inhibit their activity and disrupt cell cycle regulation .

Biochemical Pathways

Given the potential inhibitory action on kinases, it is plausible that this compound could impact pathways related to cell division and growth .

Result of Action

Based on the known actions of morpholine derivatives, it can be inferred that this compound may lead to the inhibition of cell division and growth .

Propriétés

IUPAC Name |

(2-ethoxynaphthalen-1-yl)-(2-phenylmorpholin-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO3/c1-2-26-20-13-12-17-8-6-7-11-19(17)22(20)23(25)24-14-15-27-21(16-24)18-9-4-3-5-10-18/h3-13,21H,2,14-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJJVWGKRYRUUMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N3CCOC(C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[6-(4-Ethylphenyl)pyridazin-3-yl]sulfanyl-1-(4-fluorophenyl)ethanone](/img/structure/B3002626.png)

![1-allyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone]](/img/structure/B3002629.png)

![4-ethoxy-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B3002644.png)